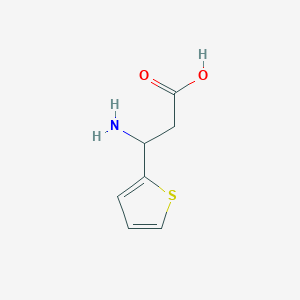

3-Amino-3-(2-thienyl)propanoic acid

Beschreibung

Significance of β-Amino Acids as Bio-organic and Medicinal Chemistry Scaffolds

β-Amino acids, structural isomers of the more common α-amino acids, possess an additional carbon atom between the carboxyl and amino groups. This seemingly minor difference has profound implications for their chemical and biological properties. Their incorporation into peptides can induce unique secondary structures, such as helices, turns, and sheets, that are not readily accessible to their α-amino acid counterparts. rsc.org This ability to control peptide conformation is of high interest for medicinal chemistry applications. nih.gov

One of the most significant advantages of β-amino acids is their enhanced resistance to proteolytic degradation. acs.orgresearchgate.net This increased stability is a critical attribute for the development of peptide-based drugs, which are often limited by their rapid breakdown in the body. researchgate.net Consequently, β-amino acids and their derivatives are vital building blocks in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. hilarispublisher.comhilarispublisher.com They have been utilized in the development of drugs for various diseases and have shown potential as hypoglycemic, antiketogenic, sterile, and antifungal agents. hilarispublisher.comhilarispublisher.com

The structural diversity offered by β-amino acids, coupled with their proteolytic stability, makes them valuable scaffolds in the design of novel therapeutic agents that can modulate biological processes with high specificity and potency. acs.orgresearchgate.net

Role of Thiophene (B33073) and Other Heterocyclic Moieties in Modulating Biological Activity

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are fundamental to the life sciences. derpharmachemica.comwikipedia.orgbritannica.com A vast number of pharmaceuticals and biologically essential molecules, such as nucleic acids and vitamins, are based on heterocyclic frameworks. derpharmachemica.comwikipedia.org The inclusion of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these molecules, influencing their solubility, metabolism, and ability to interact with biological targets. nih.gov

Thiophene, a five-membered ring containing a sulfur atom, is a particularly privileged scaffold in medicinal chemistry. nih.govrsc.org Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant effects. nih.govnih.govnih.gov The thiophene ring is considered a bioisostere of the phenyl ring, meaning it can often replace a phenyl group in a drug molecule to improve its properties without losing its biological activity. nih.gov This substitution can enhance metabolic stability and binding affinity. nih.gov The planarity and electron-rich nature of the thiophene ring also contribute to its ability to interact effectively with various biological receptors. nih.gov

The versatility of thiophene and other heterocyclic compounds makes them indispensable tools for medicinal chemists in the design and synthesis of new drugs with improved efficacy and safety profiles. nih.govnih.gov

Overview of 3-Amino-3-(2-thienyl)propanoic Acid as a Chiral Amino Acid Derivative

This compound is a chiral molecule that integrates a β-amino acid backbone with a thiophene ring. biosynth.com This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly pharmaceuticals. biosynth.com The presence of the chiral center, the β-amino acid structure, and the thiophene moiety provides a unique combination of structural and electronic features.

The synthesis of this compound can be achieved through various chemical routes, and it exists as a racemic mixture of two enantiomers which are optically active. biosynth.com The specific stereochemistry of the chiral center can be crucial for its biological activity, as different enantiomers often exhibit distinct pharmacological profiles. The exploration of such chiral amino acid derivatives containing heterocyclic rings like thiophene continues to be an active area of research in the quest for novel therapeutic agents.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-amino-3-thiophen-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c8-5(4-7(9)10)6-2-1-3-11-6/h1-3,5H,4,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYAYLYLPTPXESE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60939766 | |

| Record name | 3-Amino-3-(thiophen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18389-46-3, 3270-89-1 | |

| Record name | β-Amino-2-thiophenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18389-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-3-(2-Thienyl)-beta-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018389463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC67429 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Amino-3-(thiophen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-3-(2-thienyl)-β-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Enantioselective Approaches for 3 Amino 3 2 Thienyl Propanoic Acid

Established Synthetic Pathways to 3-Amino-3-(2-thienyl)propanoic Acid

Several classical and modified organic reactions have been employed to produce racemic this compound.

Modified Rodionov Method and its Application

A common approach for the synthesis of β-amino acids is the Rodionov reaction. A modified version of this method involves the condensation of an aromatic aldehyde with malonic acid and ammonium (B1175870) acetate (B1210297). google.comchemicalbook.com For the synthesis of this compound, 2-thiophenecarboxaldehyde is reacted with malonic acid and ammonium acetate in a suitable solvent, such as methanol (B129727) or 1-butanol, under reflux conditions. google.comchemicalbook.com The reaction proceeds through a Knoevenagel condensation followed by a Michael addition of ammonia (B1221849) and subsequent decarboxylation to yield the target β-amino acid.

A general procedure involves refluxing the aldehyde, malonic acid, and ammonium acetate for several hours. chemicalbook.com The product precipitates from the reaction mixture upon cooling and can be isolated by filtration. chemicalbook.com

Reaction of Thiophene (B33073) with Ethyl Cyanoacetate and Methanesulfonyl Chloride

An alternative pathway involves the use of thiophene, ethyl cyanoacetate, and methanesulfonyl chloride. prepchem.comorgsyn.org This multi-step synthesis would likely begin with the functionalization of ethyl cyanoacetate. For instance, ethyl 2-hydroxyimino-2-cyanoacetate can be reacted with methanesulfonyl chloride in the presence of a base like triethylamine (B128534) to form ethyl 2-methanesulfonyloxyimino-2-cyanoacetate. prepchem.comprepchem.com This activated intermediate could then potentially react with a thiophene derivative under suitable conditions to introduce the thienyl group, followed by reduction and hydrolysis steps to afford the final amino acid.

The synthesis of ethyl 2-methanesulfonyloxyimino-2-cyanoacetate from ethyl 2-hydroxyimino-2-cyanoacetate and methanesulfonyl chloride in benzene (B151609) with triethylamine has been reported with high yields. prepchem.com

Intramolecular Cyclization and Friedel-Crafts Reaction Applications

Intramolecular Friedel-Crafts reactions are powerful tools for forming cyclic compounds and can be conceptually applied to precursors of this compound. masterorganicchemistry.comnih.govscilit.com While not a direct synthesis of the final acyclic amino acid, this strategy is crucial for creating related heterocyclic structures or intermediates. For example, a suitably substituted propanoic acid derivative bearing a thiophene ring could undergo intramolecular acylation to form a cyclic ketone. masterorganicchemistry.comnih.gov This ketone could then be further manipulated through reactions like reductive amination to introduce the amino group. The success of such cyclizations often depends on the ring size being formed, with 5- and 6-membered rings being the most favored. masterorganicchemistry.com Various catalysts, including polyphosphoric acid (PPA) and methanesulfonic acid (MSA), are commonly used to promote these reactions. masterorganicchemistry.com

Stereoselective Synthesis of this compound Enantiomers

The biological activity of many chiral molecules is enantiomer-dependent, making the stereoselective synthesis of this compound a significant area of research.

Lipase-Catalyzed Enantioselective Acylation Strategies

Enzymatic methods, particularly those employing lipases, offer a green and highly selective approach to resolving racemic mixtures. Lipase-catalyzed enantioselective acylation is a common strategy. rsc.org In this method, a racemic mixture of a derivative of this compound, such as its corresponding amino alcohol, is treated with an acylating agent in the presence of a lipase (B570770). The enzyme will selectively acylate one enantiomer, leaving the other unreacted. The acylated and unacylated enantiomers can then be separated. The choice of lipase and reaction conditions, including the acyl donor and solvent, is crucial for achieving high enantioselectivity. Porcine pancreatic lipase (PPL), for example, has been shown to effectively catalyze the acylation of 2-aminoalkan-1-ols, with improved activity and enantioselectivity observed for N-protected substrates. rsc.org

Asymmetric Synthesis Techniques for Chiral Control

Asymmetric synthesis aims to directly produce a single enantiomer, avoiding the need for resolution. sci-hub.semdpi.comnih.gov This can be achieved through various techniques, including the use of chiral auxiliaries, chiral catalysts, or chiral starting materials. sci-hub.senih.gov For instance, a chiral auxiliary can be attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed. sci-hub.se

Derivatization with Chiral Auxiliaries and Protecting Groups (e.g., FMOC, Boc)

The enantioselective synthesis and subsequent utilization of this compound in fields like peptide chemistry rely heavily on the strategic use of chiral auxiliaries and protecting groups. These chemical modifications are essential for controlling stereochemistry during synthesis and for selective reactions at specific sites of the molecule. The most common protecting groups for the amino function are Fluorenylmethyloxycarbonyl (FMOC) and tert-butyloxycarbonyl (Boc). chemimpex.comchemimpex.com

The FMOC group is a crucial protecting agent, particularly in solid-phase peptide synthesis (SPPS). chemimpex.com Its primary advantage is its stability under acidic conditions and its lability to bases, typically piperidine, allowing for its removal without affecting other acid-labile protecting groups on the peptide chain. ug.edu.pl Fmoc-(S)-3-amino-3-(2-thienyl)propionic acid is a key building block that leverages the thienyl side chain to potentially enhance the pharmacological properties, solubility, and stability of novel peptide-based therapeutics. chemimpex.com The use of the FMOC-protected version facilitates a streamlined and efficient synthesis of desired peptide sequences. chemimpex.com

Similarly, the Boc protecting group is widely employed in peptide synthesis and medicinal chemistry. chemimpex.com Boc-(R)-3-amino-3-(2-thienyl)propionic acid serves as a valuable building block for creating bioactive molecules and novel drug candidates, especially in neuropharmacology. chemimpex.com The Boc group is stable under basic and nucleophilic conditions but is readily cleaved by moderate to strong acids. This orthogonal deprotection strategy, relative to FMOC, provides chemists with flexibility in complex synthetic routes. chemimpex.comug.edu.pl

Chiral auxiliaries are employed to induce stereoselectivity in a reaction, leading to the formation of a specific enantiomer. Although specific examples detailing the use of chiral auxiliaries for this compound are not prevalent, the general principles are well-established in the synthesis of related β-amino acids. sci-hub.seresearchgate.net For instance, chiral oxazolidinones (Evans' auxiliaries) can be coupled to a precursor acid. researchgate.net The auxiliary then directs a subsequent reaction, such as an alkylation or an amination, to occur on a specific face of the molecule, thereby establishing a new chiral center with high diastereoselectivity. researchgate.net Another approach involves the stereoselective addition of a chiral alcohol, such as (R)-pantolactone, to a prochiral ketene (B1206846) derived from an N-protected β-amino acid, a method that has proven effective for synthesizing enantiomerically pure 3-amino-2-phenyl propanoic acid. sci-hub.se After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. researchgate.net

Table 1: Common Protecting Groups for this compound

| Protecting Group | Abbreviation | Chemical Name | Key Features & Application | Cleavage Conditions |

| Fluorenylmethyloxycarbonyl | FMOC | 9-Fluorenylmethoxycarbonyl | Base-labile; widely used in solid-phase peptide synthesis (SPPS); allows for mild deprotection conditions. chemimpex.comug.edu.pl | Piperidine solution |

| tert-Butyloxycarbonyl | Boc | tert-Butyloxycarbonyl | Acid-labile; used in both solution-phase and solid-phase synthesis; orthogonal to FMOC. chemimpex.comug.edu.pl | Strong acids (e.g., TFA) |

Optimization of Reaction Conditions and Yield for Industrial and Laboratory Scale Production

The optimization of reaction conditions is a critical step in transitioning a synthetic route from laboratory discovery to industrial-scale production, aiming to maximize yield, purity, and cost-effectiveness while ensuring safety and scalability. For this compound and its precursors, several parameters are typically adjusted.

On a laboratory scale, the synthesis of a related precursor, 3-(2-thienyl)propanoic acid, has been achieved via the hydrogenation of 3-(2-thienyl)acrylic acid. prepchem.com In this specific preparation, the reaction was conducted using a 10% Palladium on carbon catalyst in tetrahydrofuran (B95107) (THF) at room temperature under 45 psi of hydrogen pressure for 24 hours. prepchem.com This process yielded 60% of the desired product after filtration and recrystallization. prepchem.com Optimization of such a reaction would involve screening different catalysts (e.g., varying metal loading or support), solvents, hydrogen pressures, and temperatures to improve the yield and reduce reaction time.

General strategies for optimizing the synthesis of β-amino acids often involve a systematic study of reaction components. For example, in the synthesis of thiazole-containing amino acids, researchers found that the choice of solvent (water, acetic acid, DMF, ethanol) and base (sodium acetate, sodium carbonate, triethylamine) had a significant impact on the reaction outcome, with water and sodium carbonate providing the best yield in one case. nih.gov Reaction time and temperature are also critical variables; reactions are often monitored by techniques like Thin Layer Chromatography (TLC) to determine the optimal duration. sci-hub.se

For industrial-scale production, the considerations broaden to include process safety, environmental impact, and economic viability. Key factors for optimization include:

Reagent Cost and Availability: Substituting expensive reagents with cheaper, more readily available alternatives without compromising yield or purity is a primary goal.

Catalyst Loading and Efficiency: In catalytic hydrogenations or other catalyzed reactions, minimizing the amount of expensive catalyst (like palladium) is crucial. prepchem.comnih.gov Optimization may involve studies to find the lowest effective catalyst loading or developing methods for catalyst recovery and reuse.

Solvent Selection: Solvents are chosen based on reaction performance, safety (flash point, toxicity), environmental impact, and ease of recovery and recycling. prepchem.comnih.gov

Purification Methods: Recrystallization, as used in the lab-scale synthesis of 3-(2-thienyl)propanoic acid, is a common technique. prepchem.com On an industrial scale, the choice of crystallization solvent and conditions (e.g., cooling profile) is optimized to maximize recovery of a highly pure product and minimize waste.

Process Purity Control: Ensuring the purity of starting materials and intermediates is critical, as impurities can sometimes interfere with subsequent steps, lower the yield, and reduce the enantioselectivity of asymmetric reactions. nih.gov

Table 2: Key Parameters for Reaction Optimization

| Parameter | Laboratory Scale Considerations | Industrial Scale Considerations | Example from Literature |

| Catalyst | Efficacy, selectivity. | Cost, loading, recyclability, lifetime. | 10% Palladium on carbon used for hydrogenation. prepchem.com |

| Solvent | Solubilizes reactants, inert to conditions. | Cost, safety (flash point), environmental impact, ease of recovery. | Tetrahydrofuran (THF) used as a solvent in hydrogenation. prepchem.com |

| Temperature | Affects reaction rate and selectivity. | Energy consumption, reactor capability, safety. | Reaction run at room temperature. prepchem.com |

| Pressure | Used to increase the concentration of gaseous reactants (e.g., H₂). | Reactor design and safety limits, energy costs. | Parr hydrogenation performed at 45 psi. prepchem.com |

| Base/Acid | Stoichiometric or catalytic amount to facilitate the reaction. | Cost, corrosivity, waste disposal. | Sodium carbonate found to give the best yield in a related synthesis. nih.gov |

| Reaction Time | Monitored to completion (e.g., by TLC, NMR). | Throughput, reactor occupancy time. | Reaction time of 24 hours reported for hydrogenation. prepchem.com |

Advanced Spectroscopic and Chromatographic Characterization in Research

Analytical Methodologies for Structural Elucidation and Purity Assessment

To ensure the identity and quality of 3-Amino-3-(2-thienyl)propanoic acid, a combination of spectroscopic and spectrometric methods is employed. These techniques provide detailed information about the molecule's atomic connectivity, molecular weight, and elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. By analyzing the magnetic properties of atomic nuclei, ¹H-NMR and ¹³C-NMR spectra provide definitive information on the chemical environment of each hydrogen and carbon atom, respectively, confirming the compound's structure.

In a typical ¹H-NMR spectrum of a related compound, propanoic acid, distinct signals correspond to the protons in different chemical environments. docbrown.info For this compound, one would expect to observe signals for the protons on the thiophene (B33073) ring, the methine proton (CH) at the chiral center, the methylene (B1212753) protons (CH₂), and the amino group protons (NH₂). The chemical shifts (δ) and splitting patterns (multiplicity) of these signals are diagnostic. For instance, the CH proton would likely appear as a multiplet due to coupling with the adjacent CH₂ protons.

¹³C-NMR spectroscopy complements the proton data by showing distinct peaks for each unique carbon atom in the molecule. docbrown.info The spectrum would display signals for the carboxylic acid carbon, the carbons of the thiophene ring, and the two aliphatic carbons of the propanoic acid backbone. The chemical shifts provide evidence for the presence of these functional groups. docbrown.info

Table 1: Illustrative NMR Data for a Propanoic Acid Backbone Note: This table represents expected signals based on the propanoic acid structure and is for illustrative purposes. Actual chemical shifts for this compound would be influenced by the thienyl and amino substituents.

| Atom | Environment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | ¹H Multiplicity |

| C1 | -C OOH | N/A | ~175-180 | N/A |

| C2 | -C H₂- | ~2.4 | ~30-40 | Quartet |

| C3 | -C H- | ~4.0-4.5 | ~50-60 | Triplet/Multiplet |

| Thiophene | C₄H₃S- | ~6.9-7.5 | ~125-145 | Multiplets |

Data is hypothetical and based on typical chemical shifts for similar functional groups. docbrown.infodocbrown.info

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural insights through its fragmentation pattern. The molecular formula is C₇H₉NO₂S, corresponding to a molecular weight of 171.22 g/mol . lookchem.comchemscene.comlookchem.com In MS analysis, the molecule is ionized to produce a molecular ion [M]⁺, whose mass-to-charge ratio (m/z) confirms the molecular weight. docbrown.info

High-energy ionization techniques cause the molecular ion to break apart into smaller, characteristic fragment ions. The analysis of this fragmentation pattern provides a fingerprint that helps to confirm the molecule's structure. For this compound, expected fragmentation could include the loss of the carboxylic acid group (-COOH, 45 Da), loss of the amino group (-NH₂, 16 Da), or cleavage of the bond between the chiral carbon and the thiophene ring. The thiophene-containing fragment would be a particularly diagnostic ion.

Table 2: Key Mass Spectrometry Data for this compound

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂S | lookchem.comchemscene.com |

| Molecular Weight | 171.22 | lookchem.comchemscene.comlookchem.com |

| Base Peak Ion (Hypothetical) | m/z 126 | [M-COOH]⁺ |

| Other Potential Fragments | m/z 44 | [CH(NH₂)COOH]⁺ |

| m/z 83 | [C₄H₃S]⁺ |

Fragmentation data is hypothetical, based on common fragmentation patterns of amino acids and aromatic compounds. docbrown.infodocbrown.info

Enantiomeric Purity Determination and Separation Techniques

As this compound is a chiral molecule, separating its enantiomers (R and S forms) and determining the enantiomeric purity is crucial, particularly for pharmaceutical applications where different enantiomers can have distinct biological activities. researchgate.net High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.

Direct enantiomeric separation can be achieved using HPLC columns packed with a Chiral Stationary Phase (CSP). chromatographytoday.com These phases create a chiral environment that allows for differential interaction with the two enantiomers, leading to different retention times and thus, separation.

Macrocyclic glycopeptide antibiotics, such as teicoplanin and vancomycin, are highly effective CSPs for the separation of underivatized amino acids. researchgate.netsigmaaldrich.com A CHIROBIOTIC T column, which uses teicoplanin as the chiral selector, has demonstrated broad success in resolving the enantiomers of various native amino acids. sigmaaldrich.comsigmaaldrich.com The separation mechanism involves a combination of interactions, including hydrogen bonding, ionic interactions, and steric hindrance, between the analyte enantiomers and the complex, basket-like structure of the glycopeptide. mst.edu For β-amino acids like this compound, zwitterionic CSPs derived from cinchona alkaloids have also proven to be versatile and effective. chiraltech.com

The separation of amino acid enantiomers is most commonly performed using reversed-phase (RP-HPLC) conditions. nih.gov

Direct methods involve the use of a chiral stationary phase, as described above, with a hydro-organic mobile phase. sigmaaldrich.commst.edu This approach is often preferred as it analyzes the native amino acid, avoiding potential side reactions or racemization that can occur during derivatization. mst.edu

Indirect methods involve a pre-column derivatization step where the enantiomeric mixture is reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard, achiral reversed-phase column (e.g., C8 or C18). nih.govnih.gov While effective, this method requires careful validation to ensure the derivatization reaction is complete and does not introduce chiral bias. nih.gov

Chiral Derivatizing Agents (CDAs) are employed in indirect HPLC methods to enhance the separation and detection of enantiomers. The CDA, which is itself enantiomerically pure, reacts with the amino group of this compound to form diastereomeric derivatives. nih.gov

Commonly used CDAs for amino acid analysis include:

Marfey's Reagent (FDAA): Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide is widely used and generally provides high enantioselectivity. researchgate.netnih.gov

OPA / Chiral Thiols: o-Phthalaldehyde (OPA) in combination with a chiral thiol, such as N-isobutyryl-L-cysteine (IBLC), forms highly fluorescent isoindole derivatives, allowing for sensitive detection. researchgate.netnih.gov

GITC: 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate reacts with the amino group to form diastereomeric thiourea (B124793) derivatives. researchgate.netnih.gov

The choice of CDA can significantly impact the resolution and sensitivity of the analysis. nih.gov After derivatization, the resulting diastereomers are separated on a conventional achiral HPLC column, and their relative peak areas are used to determine the enantiomeric purity of the original sample. google.com

Table 3: Common Chiral Derivatizing Agents (CDAs) for Amino Acid Analysis

| Chiral Derivatizing Agent (CDA) | Abbreviation | Functional Group Reactant | Resulting Derivative | Detection Method |

| Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide | FDAA (Marfey's Reagent) | Amino Group | Dinitrophenyl-alanine amide | UV |

| o-Phthalaldehyde / N-isobutyryl-L-cysteine | OPA / IBLC | Amino Group | Fluorescent Isoindole | Fluorescence |

| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | GITC | Amino Group | Thiourea | UV |

| (1S,2S)-1,3-Diacetoxy-1-(4-nitrophenyl)-2-propylisothiocyanate | (S,S)-DANI | Amino Group | Thiourea | UV |

Table compiled from information in multiple sources. researchgate.netnih.gov

Pharmacological and Biochemical Investigations of 3 Amino 3 2 Thienyl Propanoic Acid and Its Derivatives

Medicinal Chemistry Applications and Drug Development Potential

The unique structural features of 3-Amino-3-(2-thienyl)propanoic acid make it a valuable starting point for the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise in targeting various diseases, underscoring their importance in modern drug discovery.

Building Block in the Synthesis of Active Pharmaceutical Ingredients

This compound serves as a crucial building block in the creation of more complex active pharmaceutical ingredients (APIs). As an unnatural beta-amino acid, it can be integrated into polypeptide chains to create compounds with specific biological activities. google.com These synthetic polypeptide compounds have demonstrated inhibitory effects on histone deacetylase (HDAC), suggesting potential therapeutic applications in treating a variety of conditions, including diabetes, inflammatory diseases, and certain types of cancer. google.com The versatility of this amino acid derivative allows for the development of novel small molecules with potential antimicrobial properties, highlighting its importance in addressing the challenge of antimicrobial resistance. nih.gov

Design of Novel Therapeutic Agents Targeting Specific Biological Pathways

Researchers have successfully utilized derivatives of this compound to design novel therapeutic agents that target specific biological pathways. A notable example is the development of (R)-3-(5-thienyl)carboxamido-2-aminopropanoic acid derivatives, which act as potent agonists at the glycine (B1666218) site of NMDA receptors. nih.gov These compounds exhibit varying degrees of activity across different NMDA receptor subtypes (GluN1/2A-D), with some showing superagonist effects at the GluN1/2C subtype compared to glycine. nih.gov The design of these molecules provides valuable structural insights for creating GluN1 agonists with specificity for certain GluN2 subunits, which could be beneficial in treating neurological and psychiatric disorders. nih.govresearchgate.net Further research has led to the discovery of related compounds, such as 3-((+/-)-2-carboxypiperazin-4-yl)-propyl-1-phosphonic acid (CPP), a highly potent and selective antagonist of NMDA receptors. nih.gov

Exploration as a Scaffold for Anticancer and Antioxidant Agents

The core structure of this compound has been explored as a scaffold for developing new anticancer and antioxidant agents. A series of polysubstituted thiazole (B1198619) derivatives based on a related 3-aminopropanoic acid structure have shown significant antiproliferative activity against lung cancer cells, including drug-resistant strains. mdpi.com In silico studies suggest that these compounds may interact with key cancer-related proteins like SIRT2 and EGFR. mdpi.com

Similarly, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been identified as promising candidates with both anticancer and antioxidant properties. mdpi.comnih.gov The presence of a phenolic hydroxyl group is believed to contribute to the antioxidant activity by neutralizing reactive oxygen species (ROS). mdpi.comnih.gov The incorporation of different substituents, such as a 2-thienyl group, can modulate the cytotoxic activity of these compounds. mdpi.com

Table 1: Anticancer Activity of Selected 3-Aminopropanoic Acid Derivatives

| Compound | Target Cells | Key Findings |

|---|---|---|

| Oxime derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | H69 small-cell lung carcinoma, A549 lung cancer cells | Exhibited low micromolar antiproliferative activity, surpassing cisplatin. mdpi.com |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | A549 lung cancer cells | Demonstrated structure-dependent anticancer activity and ability to suppress cell migration. mdpi.com |

| 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | Human glioblastoma U-87 cells | Identified as the most active compound against this cell line in a study. nih.gov |

Biological Activity and Therapeutic Potential

The biological activity of this compound and its derivatives extends to modulating inflammatory responses and interacting with crucial neurotransmitter systems, indicating a broad therapeutic potential.

Modulatory Effects on Inflammatory Responses and Analgesic Properties

While direct studies on the anti-inflammatory and analgesic properties of this compound are limited, research on related structures provides valuable insights. For instance, 3-benzoyl-propionic acid (3BPA) has demonstrated significant anti-inflammatory activity in vivo by reducing cell migration and levels of nitric oxide and prostaglandin (B15479496) E2. researchgate.net It also exhibited analgesic effects in models of acetic acid-induced abdominal contortions and the formalin test. researchgate.net The development of new butanal and carboxylic acid derivatives has also shown excellent anti-inflammatory and analgesic activities in in vivo studies. mdpi.com These findings suggest that the 3-aminopropanoic acid backbone could be a promising scaffold for developing new anti-inflammatory and analgesic drugs.

Interactions with Neurotransmitter Systems and Synaptic Transmission

A significant area of investigation for this compound derivatives is their interaction with neurotransmitter systems, particularly the glutamatergic system. As previously mentioned, derivatives have been designed to act as potent and selective agonists at the glycine site of NMDA receptors. nih.govresearchgate.net NMDA receptors are critical for synaptic plasticity, learning, and memory. frontiersin.org The ability of these compounds to modulate NMDA receptor activity suggests their potential in treating conditions associated with their dysfunction. nih.govresearchgate.net

Furthermore, the compound CPP, a derivative of a related amino acid, is a highly potent and selective blocker of NMDA receptors in the brain. nih.gov It effectively reduces depolarizations caused by NMDA and can block the induction of long-term potentiation, a key process in synaptic plasticity. nih.gov The study of such compounds enhances the understanding of the pharmacological manipulation of NMDA receptors and provides tools to investigate their role in brain signaling. nih.govresearchgate.net

Potential as NMDA Receptor Glycine Site Agonists

Derivatives of this compound have been investigated as novel agonists for the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the glycine binding site. nih.govacs.org Research has focused on designing compounds with improved potency and subunit-specific activity, which holds therapeutic potential for various neurological and psychiatric disorders. nih.govacs.org

A notable series of derivatives, the (R)-3-(5-thienyl)carboxamido-2-aminopropanoic acids, have demonstrated nanomolar agonist potencies at different NMDA receptor subtypes (GluN1/2A-D). nih.govacs.org These compounds exhibit a range of activities, from being superagonists at the GluN1/2C subtype (meaning they have higher efficacy than the endogenous agonist glycine) to acting as partial or full agonists at GluN1/2A and GluN1/2D. nih.govacs.org Interestingly, they show functional antagonism at the GluN1/2B subtype due to low agonist efficacy. nih.govacs.org

One particular derivative, designated as 8d , displayed a remarkable 864% agonist efficacy at GluN1/2C relative to glycine. nih.govacs.org Another compound, 8j , showed high potency at GluN1/2A, GluN1/2C, and GluN1/2D subtypes. nih.govacs.org The binding mode of these thiophenecarboxamide agonists within the glycine site of the GluN1 subunit has been explored using molecular modeling and mutagenesis studies. nih.gov

It's worth noting that while these compounds show high metabolic stability in in-vitro ADME (absorption, distribution, metabolism, and excretion) assays, they are predicted to have poor blood-brain barrier permeability. nih.gov However, the development of an ester prodrug for the carboxylate group of a related furan-based compound (7j ) has shown moderately high blood-brain barrier permeability, suggesting a potential strategy to overcome this limitation. nih.gov

The exploration of bioisosteres, where one chemical group is replaced by another with similar properties, has also been a fruitful area of research. For instance, replacing the amide group with a triazole ring has led to the development of (R)-2-amino-3-triazolpropanoic acid analogues that also act as glycine site agonists with varying activity across NMDA receptor subtypes. nih.gov This indicates that the triazole ring can effectively mimic the function of the amide group in this context. nih.gov

Table 1: Activity of Selected (R)-3-(5-thienyl)carboxamido-2-aminopropanoic Acid Derivatives at NMDA Receptor Subtypes

| Compound | GluN1/2A (EC₅₀, µM) | GluN1/2C (EC₅₀, µM) | GluN1/2D (EC₅₀, µM) | GluN1/2C Efficacy (vs. Glycine) |

| 8d | - | - | - | 864% |

| 8j | 0.018 | 0.0029 | 0.016 | - |

EC₅₀ represents the concentration of the compound that produces 50% of the maximal response. Data sourced from recent studies on NMDA receptor agonists. nih.govacs.org

Antimicrobial and Antifungal Properties of Derivatives

The scaffold of amino acids is fundamental to many known antimicrobial agents. nih.gov These compounds often act as structural analogs of intermediates in various microbial biosynthetic pathways, thereby inhibiting essential processes. nih.gov While direct studies on the antimicrobial and antifungal properties of this compound itself are not extensively detailed in the provided results, the broader context of amino acid derivatives suggests potential in this area.

For instance, the synthesis of various 3-aryl-3-(furan-2-yl)propanoic acid derivatives and the subsequent study of their antimicrobial activity indicates an interest in the therapeutic potential of related structures. mdpi.com Additionally, research into the antimicrobial activity of coordination compounds like 2-Amino-3-[(2-Amino-2-Carboxyethyl) Disulfanyl] Propanoic Acid Dihydrogen Triiodide highlights the potential for creating effective antibacterial substances from amino acid-based structures. espublisher.com The high antimicrobial efficiency of such complexes makes them promising candidates for developing innovative drugs against antibiotic-resistant strains. espublisher.com

The general principle of using amino acid derivatives, such as those of glutamic acid, as inhibitors of bacterial enzymes like MurD and MurE, further supports the rationale for exploring the antimicrobial potential of this compound derivatives. nih.gov The presence of non-protein amino acid residues in the peptidoglycan of bacterial cell walls makes the enzymes involved in their synthesis attractive targets for antibacterial agents. nih.gov

Enzyme Activity and Metabolic Pathway Studies

The metabolism of amino acids is a central process in all living organisms, linking to numerous anabolic and catabolic pathways. frontiersin.org While specific enzyme activity and metabolic pathway studies for this compound are not explicitly detailed in the search results, we can infer potential pathways based on the metabolism of similar compounds.

Propanoic acid and its derivatives are known to be involved in three-carbon (3C) metabolism. nih.gov Propionyl-CoA, the coenzyme A thioester of propionic acid, is a key intermediate in the catabolism of several branched-chain amino acids (isoleucine and valine), odd-chain fatty acids, and other molecules. nih.gov It is plausible that this compound could enter similar metabolic pathways.

The initial step in the metabolism of many amino acids is the removal of the amino group, a reaction often catalyzed by aminotransferases (transaminases). frontiersin.orgresearchgate.net This process would convert the amino acid into its corresponding α-keto acid. researchgate.net For example, tryptophan aminotransferase catalyzes the conversion of tryptophan to indole-3-pyruvic acid. frontiersin.org A similar transamination reaction could be the first step in the breakdown of this compound.

Furthermore, enzymes like L-amino acid oxidase can also generate α-keto acids from amino acids. researchgate.net The subsequent fate of the resulting keto-acid would depend on the specific metabolic capabilities of the organism. In mammals, it is generally thought that direct anabolic use of 3C intermediates is limited, with the exception of pyruvate. nih.gov

Structure-Activity Relationship (SAR) Studies

Influence of the Thienyl Moiety on Bioactivity

The thienyl group, a sulfur-containing aromatic ring, plays a crucial role in the biological activity of many compounds. In the context of NMDA receptor agonists, the thiophene (B33073) ring of the (R)-3-(5-thienyl)carboxamido-2-aminopropanoic acid derivatives is a key structural feature for their potent activity. nih.govacs.org The interaction of this moiety within the glycine binding site of the NMDA receptor is a subject of ongoing investigation through molecular modeling. nih.gov

In a comparative study, the pharmacological profiles of thiophenecarboxamide and furancarboxamide agonists at NMDA receptor subtypes were examined. acs.org A furancarboxamide derivative, compound 5 (UCM-F-8h), demonstrated nearly complete inhibition of both GluN1/2B and GluN1/2D subtypes. acs.org This highlights that while both the thienyl and furanyl moieties can lead to potent NMDA receptor ligands, they can also confer distinct pharmacological profiles, emphasizing the influence of the specific heterocyclic ring on bioactivity. acs.org

The synthesis of various aryl-substituted pyrroles, including those with thienyl substituents, for potential use in pharmaceuticals and other applications further underscores the importance of the thienyl group in designing bioactive molecules. mdpi.com

Impact of Chiral Nature on Specificity and Efficacy in Drug Formulation

The stereochemistry, or the three-dimensional arrangement of atoms, is a critical factor in the biological activity of drug molecules. For amino acid derivatives, the chiral center at the alpha-carbon leads to the existence of different enantiomers (R and S forms), which can have vastly different pharmacological effects.

In the case of the NMDA receptor agonists, the (R)-enantiomer of 3-(5-thienyl)carboxamido-2-aminopropanoic acid derivatives was specifically designed and found to be highly potent. nih.govacs.org This indicates that the specific spatial arrangement of the (R)-configuration is crucial for optimal binding and activation of the NMDA receptor glycine site.

Studies on other chiral compounds containing a thienyl group, such as R,S-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid (R,S-MTPPA), have demonstrated stereoselective metabolism. nih.gov In both rats and dogs, the R-enantiomer was found to undergo chiral inversion to the S-enantiomer, although to a greater extent in dogs. nih.gov Furthermore, the taurine (B1682933) conjugate, a major metabolite in dogs, was predominantly the S-MTPPA-taurine, even when the R-enantiomer was administered. nih.gov This highlights how the body can process enantiomers differently, which has significant implications for drug formulation and efficacy.

The synthesis of amino acid-based antimicrobials also often requires enantioselective methods to produce the desired stereoisomer, as the biological activity is typically dependent on a specific chiral configuration. nih.gov

Effects of Substituent Variation on Pharmacological Profile

Varying the substituents on a core chemical structure is a fundamental strategy in drug discovery to optimize the pharmacological profile of a compound. For derivatives of this compound, this approach has been used to modulate their activity as NMDA receptor agonists.

The introduction of different substituents on the thienyl ring or other parts of the molecule can significantly impact potency and subtype selectivity. nih.govacs.org For example, the specific substitutions leading to compounds 8d and 8j resulted in distinct and desirable pharmacological profiles at different NMDA receptor subtypes. nih.govacs.org

Broader studies on other classes of compounds also support this principle. For instance, in a series of 3-(2-Aminocarbonylphenyl)propanoic acid analogs, the introduction of one or two substituents into the phenyl moieties generally led to an increase or retention of in vitro activity as EP3 receptor antagonists. nih.gov

Similarly, in the realm of synthetic cathinones, variations in the amino-terminal substituent have been shown to significantly alter the pharmacological profile, including potency as a dopamine (B1211576) transporter (DAT) inhibitor and the resulting psychostimulant and rewarding effects. researchgate.net Molecular docking studies in this context have helped to understand how these substitutions affect biological activity. researchgate.net

The divergent synthesis of various pyrrole (B145914) derivatives based on the substituents on the starting acylethynylpyrroles further illustrates how the nature of the substituent can direct the chemical reaction to produce different molecular scaffolds, each with potentially unique pharmacological properties. mdpi.com

Molecular Modeling and Dynamics Simulations for Ligand Binding

Computational methods, including molecular modeling and molecular dynamics (MD) simulations, have become indispensable tools for understanding the intricate interactions between ligands and their biological targets at an atomic level. In the context of this compound and its derivatives, these in silico approaches have been pivotal in elucidating their binding mechanisms, particularly at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.

Researchers have designed and synthesized a series of (R)-3-(5-thienyl)carboxamido-2-aminopropanoic acid derivatives that exhibit a range of activities at different NMDA receptor subtypes. nih.govdocumentsdelivered.com These computational studies have been crucial in rationalizing the observed pharmacological profiles and in guiding the design of new compounds with enhanced potency and subtype selectivity.

Molecular docking and MD simulations have been employed to investigate the binding modes of these thienyl derivatives within the glycine binding site of the GluN1 subunit of the NMDA receptor. nih.govdocumentsdelivered.com These studies have provided valuable insights into the key intermolecular interactions that govern ligand recognition and receptor activation.

A significant finding from these computational analyses is the identification of specific amino acid residues within the GluN1 binding pocket that form crucial interactions with the this compound derivatives. While the precise interactions for each derivative can vary, the foundational binding motif involves the α-amino acid portion of the ligands. This region of the molecule is anchored within the binding site through a network of hydrogen bonds.

Key residues in the GluN1 glycine binding site that are known to be important for ligand binding include Threonine 518 (T518), Proline 516 (P516), Arginine 523 (R523), Serine 688 (S688), and Aspartate 732 (D732). nih.gov The α-carboxylate group of the ligands typically interacts with the guanidinium (B1211019) group of R523 and forms hydrogen bonds with the amide groups of T518 and S688. nih.gov The α-amino group, on the other hand, is positioned to interact with residues such as P516 and D732. nih.gov

For instance, certain derivatives have been identified as "superagonists" at the GluN1/2C subtype, meaning they elicit a greater maximal response than the endogenous co-agonist glycine. nih.govdocumentsdelivered.com Other derivatives act as partial or full agonists at GluN1/2A and GluN1/2D, while some exhibit functional antagonism at the GluN1/2B subtype. nih.govdocumentsdelivered.com These differences in pharmacological activity are rationalized by the subtle variations in the binding poses and interactions of the ligands within the slightly different environments of the binding sites across the various GluN2 subunits.

The table below summarizes the key aspects of the molecular modeling studies performed on derivatives of this compound.

| Computational Method | Target Receptor | Key Findings | Reference |

| Molecular Modeling & Mutagenesis | NMDA Receptor (Glycine Site) | Elucidation of binding modes of (R)-3-(5-thienyl)carboxamido-2-aminopropanoic acid derivatives. | nih.govdocumentsdelivered.com |

| Identification of structural elements influencing potency and subtype selectivity. | nih.govdocumentsdelivered.com | ||

| Rationalization for superagonist activity at GluN1/2C and varied activity at other subtypes. | nih.govdocumentsdelivered.com |

The insights gained from these molecular modeling and dynamics simulations are instrumental in the structure-based design of novel NMDA receptor modulators. By understanding the key interactions and the structural features that confer subtype selectivity, medicinal chemists can rationally design new derivatives of this compound with improved pharmacological profiles for potential therapeutic applications.

Preclinical and in Vivo Studies of 3 Amino 3 2 Thienyl Propanoic Acid Derivatives

Pharmacokinetic and Pharmacodynamic Profiling

Pharmacokinetic and pharmacodynamic studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate, as well as its mechanism of action. For derivatives of 3-amino-3-(2-thienyl)propanoic acid, particular attention has been given to how their stereochemistry influences their biological activity and fate.

The stereochemistry of a molecule can significantly impact its pharmacological activity. In the case of certain propionic acid derivatives, the body can convert a less active R-enantiomer into a more active S-enantiomer. This process, known as chiral inversion, has been studied for related compounds.

Research on R,S-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid (R,S-MTPPA), a nonsteroidal anti-inflammatory agent, demonstrated this phenomenon in both rats and dogs. nih.gov When the R-enantiomer of MTPPA was administered, both R- and S-enantiomers were detected in the plasma and urine. nih.gov The extent of this inversion was found to be species-dependent, being more significant in dogs than in rats. nih.gov In dogs, the area under the curve (AUC) of the S-enantiomer in plasma was 2.5 times larger than that of the R-enantiomer following administration of the R-form. nih.gov In contrast, the S-MTPPA AUC was only 9% of the R-MTPPA's AUC in rats. nih.gov

Furthermore, these studies revealed stereoselective conjugation with amino acids, a common metabolic pathway. In dogs, the taurine (B1682933) conjugate was a major metabolite found in plasma, urine, and feces after administering either the R- or S-enantiomer of MTPPA. nih.gov After giving S-MTPPA, only the S-MTPPA-taurine conjugate was found in the urine; this conjugate was also the primary component after dosing with R-MTPPA. nih.gov

Table 1: Chiral Inversion of R-MTPPA to S-MTPPA in Rats and Dogs

| Species | Plasma AUC Ratio (S-MTPPA / R-MTPPA) after R-MTPPA Administration | Urinary Excretion after R-MTPPA Administration |

|---|---|---|

| Rat | 0.09 | Small amount of S-enantiomer detected |

| Dog | 2.5 | Amount of S-enantiomer was larger than R-enantiomer |

Data sourced from a study on R,S-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid (R,S-MTPPA). nih.gov

The bioavailability and ability of a compound to penetrate the central nervous system (CNS) are critical factors for its potential use in treating neurological disorders. Studies on related amino acid derivatives provide a framework for these considerations.

For instance, research on 2-amino-3-(methylamino)-propanoic acid (BMAA), a neurotoxic amino acid, investigated its pharmacokinetics and blood-brain barrier (BBB) permeability in rats. nih.gov The study found that brain uptake of BMAA was limited, with a low BBB permeability-surface area product of 2 to 5 x 10⁻⁵ ml/s/g. nih.gov After two weeks of continuous infusion, steady-state brain concentrations only moderately surpassed plasma levels. nih.gov

In another study, a 5-aminosalicylic acid derivative, C1, demonstrated an oral bioavailability of approximately 77% in rats. mdpi.com This compound was also found to be widely distributed in all evaluated tissues, including the brain, indicating its ability to cross the blood-brain barrier. mdpi.com The maximum concentration of C1 was observed in the brain and other organs at 10 minutes post-administration. mdpi.com These findings highlight that structural modifications can significantly influence a compound's ability to reach its target site, including the CNS.

Table 2: Pharmacokinetic Parameters of BMAA in Rats

| Parameter | Value |

|---|---|

| Plasma Clearance | Rapid distribution phase followed by a slower elimination phase |

| Elimination Half-life (t½) | Approximately 1 day |

| Blood-Brain Barrier Permeability | 2 to 5 x 10⁻⁵ ml/s/g |

| Peak Brain Concentration Time | Within 8 hours after injection |

Data sourced from a study on 2-amino-3-(methylamino)-propanoic acid (BMAA). nih.gov

Evaluation in Disease Models

The therapeutic potential of this compound derivatives has been assessed in various preclinical models of disease, including neurological disorders and cancer.

Derivatives of amino acids are of significant interest for neurological disorders due to their ability to interact with neurotransmitter systems. N-methyl-D-aspartate (NMDA) receptors, which are crucial for normal brain function, are a key target. frontiersin.org

A series of (R)-2-amino-3-triazolpropanoic acid analogues, which are bioisosteres of related amide derivatives, have been designed and evaluated as NMDA receptor glycine (B1666218) site agonists. frontiersin.org Certain compounds from this series, such as 13g and 13i, demonstrated subtype-specific activity, showing a 3- to 7-fold preference in agonist potency for GluN1/2C-D over GluN1/2A-B subtypes. frontiersin.org This selectivity is a desirable trait in drug development for neurological conditions, as it may offer a better therapeutic window and reduced side effects. The neurotoxic amino acid BMAA has also been linked to a variant of amyotrophic lateral sclerosis, further underscoring the connection between these types of compounds and neurological disease pathways. nih.gov

Table 3: Activity of (R)-2-amino-3-triazolpropanoic Acid Analogues at NMDA Receptor Subtypes

| Compound | Activity Profile | Receptor Subtype Preference |

|---|---|---|

| 13g | Full agonist | 3- to 7-fold preference for GluN1/2C-D over GluN1/2A-B |

| 13i | Partial agonist | 3- to 7-fold preference for GluN1/2C-D over GluN1/2A-B |

Data based on a study of novel glycine site agonists for the NMDA receptor. frontiersin.org

The role of oxidative stress in the pathology of cancer has led to the investigation of antioxidants as potential therapeutic agents. nih.gov Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been identified as potential anticancer candidates due to their promising antioxidant properties. nih.gov

The phenolic group within these structures is believed to confer significant antioxidative potential, which is important for modulating oxidative stress pathways in cancer treatment. nih.gov The hydroxyl group can donate hydrogen atoms to neutralize reactive oxygen species (ROS), and the adjacent amino group enhances this electron-donating capacity. nih.gov In preclinical studies, one such derivative, compound 20, was shown to reduce the migration of A549 lung cancer cells. nih.gov This suggests that derivatives containing a 2-furyl substituent could be explored further for developing new anticancer agents. nih.gov Modulating oxidative stress may sensitize cancer cells to chemotherapy and radiation while protecting normal tissues from damage. nih.gov

Future Directions and Emerging Research Avenues

Development of Advanced Therapeutic Solutions Based on the 3-Amino-3-(2-thienyl)propanoic Acid Scaffold

The this compound framework is a key building block in the development of novel therapeutic agents, particularly in the fields of neuropharmacology and oncology. Its protected form, Boc-(R)-3-amino-3-(2-thienyl)propionic acid, is widely utilized in peptide synthesis and medicinal chemistry to create new bioactive molecules. The thiophene (B33073) group is a significant feature, known to enhance the binding affinity of compounds to target receptors.

In neuropharmacology, research has explored derivatives of the related thieno[2,3-b]pyridine (B153569) scaffold as potential ligands for adenosine (B11128) A1 receptors, which are targets for epilepsy treatment. acs.org This suggests the potential for this compound derivatives to be investigated for similar central nervous system disorders.

In oncology, the thienopyrimidine core, a bioisostere of the 4-aminoquinazoline nucleus found in anticancer drugs like gefitinib, is of significant interest. nih.gov Research into novel thienopyrimidine compounds has identified derivatives with potent cytotoxic activity against various cancer cell lines, including colon (HT-29), liver (HepG-2), and breast (MCF-7). nih.gov These compounds are being investigated as inhibitors of key enzymes like the Fms-related receptor tyrosine kinase-3 (FLT3), a target in certain types of leukemia. nih.gov The this compound scaffold serves as a foundational structure for generating such thienopyrimidine-based therapeutic candidates.

Investigation of New Derivatives with Enhanced Selectivity and Efficacy

A primary focus of ongoing research is the rational design and synthesis of new derivatives of this compound to achieve improved biological activity. By modifying the core structure, chemists can fine-tune the molecule's properties to enhance its selectivity for specific biological targets and increase its therapeutic efficacy. The use of a Boc (tert-butyloxycarbonyl) protecting group on the amino acid allows for selective chemical reactions, making it an ideal starting point for creating diverse libraries of compounds.

The synthesis of thienopyrimidine derivatives illustrates this approach effectively. Starting from aminothiophene precursors, which are structurally related to the title compound, researchers can construct a variety of substituted thienopyrimidines. nih.gov These derivatives are then tested for their biological effects. For instance, studies on 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines have revealed anti-proliferative properties against breast cancer cell lines.

The strategic modification of the scaffold aims to improve pharmacokinetic properties and target engagement. The table below summarizes the cytotoxic activity of newly synthesized thienopyrimidine derivatives, highlighting how different substitutions impact their potency against various cancer cell lines. nih.gov

| Compound | Substitution Pattern | Target Cell Line | IC₅₀ (µM) nih.gov |

| 9a | 2-(4-chlorophenyl)acetamido | HT-29 | 1.21 ± 0.34 |

| HepG-2 | 6.62 ± 0.7 | ||

| MCF-7 | 7.2 ± 1.9 | ||

| 9b | 2-(4-methoxyphenyl)acetamido | HT-29 | 0.85 ± 0.16 |

| HepG-2 | 9.11 ± 0.3 | ||

| MCF-7 | 16.26 ± 2.3 | ||

| 10a | 2-morpholinoacetamido | HT-29 | 24.3 ± 3.4 |

| HepG-2 | 29.8 ± 4.1 | ||

| MCF-7 | 33.1 ± 2.8 |

IC₅₀ is the half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

These findings demonstrate that subtle changes to the molecular structure can lead to significant differences in biological activity, paving the way for the development of highly selective and effective therapeutic agents.

Application in Agrochemistry and Plant Growth Regulation

Emerging research indicates a potential role for derivatives of this compound in agriculture. The structural motif of 3-amino-3-arylpropanoic acid has been patented for its use in creating dipeptide compounds with significant fungicidal activity. google.com These compounds have shown effectiveness against various plant pathogens, including those responsible for downy mildew in grapevines (Plasmopara viticola) and late blight in tomatoes. google.com The patent describes compounds that can be used in preventive, curative, and eradicative treatments, highlighting the versatility of this chemical class in crop protection. google.com

Furthermore, the broader class of amino acids and their derivatives are known to play crucial roles as plant growth regulators. mdpi.comnih.gov Small peptides, typically composed of fewer than 20 amino acids, are instrumental in controlling plant growth, development, and responses to environmental stress. nih.gov Amino acid-derived bioregulators like auxins, which include compounds such as indole-3-propionic acid, are fundamental to plant development. nih.gov Given that this compound is an unnatural amino acid, it and its peptide derivatives represent an untapped resource for the development of novel agrochemicals, such as fungicides or specialized plant growth regulators that could enhance crop resilience and yield.

Integration with Computational Chemistry and Artificial Intelligence in Drug Discovery

The discovery and optimization of drugs based on the this compound scaffold are being significantly accelerated by the integration of computational chemistry and artificial intelligence (AI). mdpi.com These technologies enable researchers to design and screen novel molecules with greater speed and efficiency. arxiv.org

Computational techniques are pivotal at multiple stages of the drug discovery process. nih.gov In-silico screening, for example, allows for the virtual testing of large libraries of thienopyrimidine derivatives against biological targets like dihydrofolate reductase or specific kinases, predicting their binding affinity and potential as drug candidates. nih.govresearchgate.net Molecular docking studies help visualize and understand the interactions between a ligand and its receptor at the atomic level, guiding the rational design of more potent molecules. nih.govnih.gov

| Step | Description | Relevant Technologies |

| 1. Target Identification | Identify a biological target (e.g., protein, enzyme) associated with a disease. | Genomics, Proteomics, Bioinformatics |

| 2. Virtual Screening | Screen large chemical libraries against the target to find initial "hits". | Molecular Docking, 3D Similarity Screening. acs.org |

| 3. Hit-to-Lead Optimization | Modify the structure of initial hits to improve potency and selectivity. | Quantitative Structure-Activity Relationship (QSAR), Machine Learning. arxiv.org |

| 4. AI-Powered Generation | Use generative models to design novel molecules with optimized properties based on a protein's structure. | Deep Neural Networks, Reinforcement Learning, Generative AI. acs.orgmdpi.com |

| 5. In Vitro & In Vivo Testing | Synthesize and test the most promising computer-generated candidates in laboratory and biological systems. | Chemical Synthesis, Biological Assays. |

This synergy between computational modeling and experimental validation is creating a powerful paradigm for developing next-generation therapeutics based on the this compound scaffold. nih.gov

Q & A

Basic Question: What are the optimal synthetic routes for 3-Amino-3-(2-thienyl)propanoic acid, and how can reaction conditions be optimized for academic-scale production?

Methodological Answer:

A three-step synthesis approach is commonly employed for β-amino acid derivatives with aromatic substituents.

Step 1 (Condensation): React 2-thienyl aldehyde with malonic acid derivatives in ethanol under reflux (2–3 hours, 80–88% yield). This forms the α,β-unsaturated intermediate.

Step 2 (Reductive Amination): Use sodium cyanoborohydride (NaBH3CN) in methanol at 0°C to room temperature (24 hours, 85–90% yield) to introduce the amino group.

Step 3 (Hydrolysis): Reflux with concentrated HCl (8 hours, 70–75% yield) to deprotect the carboxylic acid group .

Optimization Tips:

- Solvent Choice: Ethanol balances reactivity and safety for academic labs.

- Catalyst: NaBH3CN offers selective reduction without over-reducing the thienyl ring.

- Scale-Up: Maintain stoichiometric ratios (e.g., 1:1.2 aldehyde:malonic acid) and monitor pH during hydrolysis.

Basic Question: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- High-Performance Liquid Chromatography (HPLC):

- Mass Spectrometry (HRMS):

- ESI-MS in positive mode to verify molecular ion [M+H]⁺ (theoretical m/z for C7H9NO2S: 187.03) .

Advanced Question: How do structural modifications at the thienyl moiety influence the compound's physicochemical properties and bioactivity?

Methodological Answer:

- Electron-Withdrawing Groups (e.g., NO2 at position 5):

- Steric Effects (e.g., isopropoxy substitution):

Case Study:

Replacing the thienyl ring with a benzo[d][1,3]dioxolyl group ( ) increases aromatic π-stacking but reduces metabolic stability (t1/2 in liver microsomes drops by 40%) .

Advanced Question: How can researchers resolve contradictions in biological activity data reported for this compound across different studies?

Methodological Answer:

- Assay Standardization:

- Normalize cell viability assays (e.g., MTT vs. resazurin) using the same cell line (e.g., HEK293) and incubation time (24–48 hours) .

- Control for Stereochemistry:

- Address Solubility Artifacts:

- Pre-dissolve in DMSO (<0.1% final concentration) and confirm solubility in assay buffers via dynamic light scattering (DLS) .

Example: Discrepancies in IC50 values (e.g., 5 μM vs. 20 μM) for AMPA receptor binding may arise from differences in radioligand purity (³H-AMPA vs. ³H-CNQX) .

Advanced Question: What computational strategies are effective for predicting the metabolic stability of this compound derivatives?

Methodological Answer:

- In Silico Tools:

- Validation:

- Compare predicted t1/2 with experimental microsomal stability data (rat/human liver microsomes, NADPH cofactor) .

Advanced Question: How can researchers design analogs of this compound with improved blood-brain barrier (BBB) penetration?

Methodological Answer:

- Property Optimization:

- In Vitro Models:

- Use MDCK-MDR1 monolayers to measure Papp (apparent permeability). Aim for Papp > 10 × 10⁻⁶ cm/s .

- In Vivo Validation:

- Administer ¹⁴C-labeled compound in rodents and quantify brain:plasma ratio via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.